molecular formula C10H12N4O3 B12894358 Alanine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, L- CAS No. 102248-96-4

Alanine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, L-

Cat. No.: B12894358
CAS No.: 102248-96-4
M. Wt: 236.23 g/mol
InChI Key: XTRGZFPYBZDSAM-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alanine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, L- is a complex organic compound with a unique structure that combines elements of alanine and oxazolo-pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alanine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, L- typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product’s yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Alanine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, L- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo-pyrimidine derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .

Scientific Research Applications

Alanine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, L- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Alanine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, L- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Alanine derivatives: Compounds with similar structures but different substituents on the alanine moiety.

    Oxazolo-pyrimidine derivatives: Compounds with variations in the oxazolo-pyrimidine core structure.

Uniqueness

Alanine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, L- is unique due to its specific combination of alanine and oxazolo-pyrimidine, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

102248-96-4

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

IUPAC Name

(2S)-2-[(2,5-dimethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]propanoic acid

InChI

InChI=1S/C10H12N4O3/c1-4(10(15)16)11-8-7-9(13-5(2)12-8)17-6(3)14-7/h4H,1-3H3,(H,15,16)(H,11,12,13)/t4-/m0/s1

InChI Key

XTRGZFPYBZDSAM-BYPYZUCNSA-N

Isomeric SMILES

CC1=NC(=C2C(=N1)OC(=N2)C)N[C@@H](C)C(=O)O

Canonical SMILES

CC1=NC(=C2C(=N1)OC(=N2)C)NC(C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.